molecular formula C5H6N2O2 B3044112 Thymine-13C1 CAS No. 200417-68-1

Thymine-13C1

Cat. No. B3044112
CAS RN: 200417-68-1
M. Wt: 127.11 g/mol
InChI Key: RWQNBRDOKXIBIV-HOSYLAQJSA-N
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Description

Thymine is one of the four nitrogenous nucleobases that form the basic building blocks of deoxyribonucleic acid (DNA). It is also known as 5-methyluracil, and it pairs with adenine, a purine nucleobase .


Synthesis Analysis

Thymine-containing nucleoside analogs can be derived using a versatile solid-phase synthesis . This approach enables the diversification of thymine-containing nucleoside analogs and has been demonstrated with the preparation of a library of compounds for analysis with SNM1A, a DNA damage repair enzyme .


Molecular Structure Analysis

Thymine is a pyrimidine nucleobase, which has nitrogen at the 1’ and 3’; each one is bonded to hydrogen. The N molecule at the 3’ prime forms the covalent bond which joins to the deoxyribose sugar to form the nucleoside, thymidine .


Chemical Reactions Analysis

Thymine undergoes various chemical reactions. For instance, in the one-electron oxidation of duplex DNA, oxidation of DNA causes chemical reactions that result in remote damage (mutation) to a nucleobase . Also, thymine residues can be flipped out by DNA methyltransferases .


Physical And Chemical Properties Analysis

Thymine has a molecular weight of 126.11 g/mol and its chemical formula is C5H6N2O2 . It is a heterocyclic, aromatic, organic compound .

Scientific Research Applications

Photodimerization of Thymine

Thymine plays a crucial role in the DNA of all living organisms. Understanding the photochemical events affecting thymine, before or after its incorporation into DNA, is essential as it can influence the cell and its future progeny (Sayre, Harlos, & Rein, 1970).

Thymine Glycol in DNA Damage

Thymine glycol is a DNA damage product of ionizing radiation and other oxidative mutagens. Studies have developed an HPLC assay for free thymine glycol and thymidine glycol in urine, indicating potential for noninvasive assays of DNA oxidation (Cathcart, Schwiers, Saul, & Ames, 1984).

Molecular Structure and Dynamics

Research on the molecular structure and dynamics of nucleobases like thymine aids in understanding biological systems. Techniques like gas-phase electron diffraction and microwave data analysis have been applied to study thymine (Vogt et al., 2008).

UV-Induced Dimer Formation

Investigations into the electronic excited states responsible for dimer formation upon UV absorption by thymine strands have been carried out, highlighting the significance of different electronic excited states in the process (Banyasz et al., 2012).

Magnetic Resonance in DNA Oligonucleotides

The application of heteronuclear magnetic resonance to 13C, 15N-labeled nucleic acids, like thymine, is significant for the structure determination of larger RNA and DNA oligonucleotides (Sklenar, Masse, & Feigon, 1999).

Thymine Reactivity in DNA Mismatches

Studies on the chemical reactivity of thymine in single-base-pair mismatches with hydroxylamine and osmium tetroxide have applications in understanding mutations and DNA repair mechanisms (Cotton, Rodrigues, & Campbell, 1988).

Metabolism of Thymine Nucleotides

Research on the alternative metabolic fates of thymine nucleotides in human cells reveals insights into DNA synthesis and degradation pathways (Taheri, Wickremasinghe, & Hoffbrand, 1981).

Thymine Radiation Damage

The identification of radioproducts resulting from thymine breakage by gamma irradiation provides insights into DNA damage and repair processes (Teoule et al., 1974).

X-Ray Spectra of Thymine

Studies on the near-edge X-ray absorption fine structure (NEXAFS) and X-ray photoelectron spectra (XPS) of thymine contribute to understanding its electronic structure and behavior under radiation (Plekan et al., 2008).

Dynamics of Thymine Derivatives

Research on the excited-state structural dynamics of thymine derivatives using UV resonance Raman spectroscopy aids in understanding thymine's role in DNA's photochemistry (Billinghurst, Oladepo, & Loppnow, 2012).

Safety And Hazards

Thymine may form combustible dust concentrations in air and cause serious eye irritation. It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection .

Future Directions

Thymine-modified nanocarriers have been developed for drug delivery in glioblastoma cells, indicating potential applications in cancer therapy . Furthermore, thymine has been used in the development of biochemical sensors for the selective detection of thymine in DNA standards and urine samples .

properties

IUPAC Name

5-methyl-(213C)1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQNBRDOKXIBIV-HOSYLAQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN[13C](=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymine-13C1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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